2-(Methoxymethyl)-2-methylpiperidine
Description
Structural Characterization of 2-(Methoxymethyl)-2-methylpiperidine
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted piperidine systems with additional complexity arising from the geminal disubstitution pattern. The six-membered piperidine ring adopts a chair conformation as the predominant geometric arrangement, consistent with established conformational preferences of saturated nitrogen heterocycles. The two substituents at C-2 position create a quaternary carbon center that significantly restricts rotational freedom and influences the overall molecular shape.
Conformational analysis reveals that the methoxymethyl substituent experiences restricted rotation due to steric interactions with both the methyl group and the piperidine ring framework. The methoxy group (-OCH3) within the methoxymethyl substituent can adopt multiple rotational conformations, with energy barriers influenced by hyperconjugative interactions and steric factors. Nuclear Overhauser Effect spectroscopy studies on related methoxy-substituted compounds demonstrate that the methoxy group preferentially adopts conformations that minimize 1,3-diaxial interactions while maximizing favorable orbital overlap interactions.
The nitrogen atom in the piperidine ring maintains its characteristic pyramidal geometry with bond angles approaching tetrahedral values. The nitrogen lone pair orientation plays a crucial role in determining the overall molecular dipole moment and influences intermolecular interactions. Computational studies suggest that the nitrogen inversion barrier in substituted piperidines ranges from 5-8 kilocalories per mole, allowing for rapid equilibration between nitrogen conformations at ambient temperatures.
The geminal substitution pattern creates significant steric crowding around the C-2 position, leading to conformational constraints that are not observed in monosubstituted piperidine derivatives. This structural feature results in preferential adoption of ring conformations that minimize unfavorable gauche interactions between the two substituents. The methoxymethyl group typically adopts an extended conformation to reduce steric compression with the methyl substituent.
Spectroscopic Identification Techniques
Infrared Vibrational Spectral Analysis
Infrared spectroscopic analysis of this compound reveals characteristic vibrational frequencies that enable structural identification and confirmation. The spectrum displays prominent absorption bands associated with carbon-hydrogen stretching vibrations in the range of 2800-3000 reciprocal centimeters, consistent with saturated alkyl environments. The methoxy functionality contributes distinctive stretching modes, particularly the carbon-oxygen stretching vibration appearing around 1100-1200 reciprocal centimeters.
The secondary amine nitrogen-hydrogen stretching vibration appears as a medium-intensity band in the 3200-3400 reciprocal centimeter region, characteristic of saturated nitrogen heterocycles. The position and intensity of this band provide information about hydrogen bonding interactions and nitrogen environment. Methylene and methyl deformation vibrations contribute to the complex fingerprint region between 1300-1500 reciprocal centimeters, with specific patterns that distinguish this compound from related piperidine derivatives.
Carbon-nitrogen stretching vibrations in the piperidine ring system typically appear as medium-intensity bands around 1000-1100 reciprocal centimeters. The presence of the methoxymethyl substituent introduces additional carbon-oxygen vibrational modes that overlap with carbon-nitrogen stretching frequencies, requiring careful spectral interpretation for structural assignment. Ring breathing vibrations and out-of-plane bending modes contribute to lower frequency absorptions below 1000 reciprocal centimeters.
Properties
IUPAC Name |
2-(methoxymethyl)-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10-2)5-3-4-6-9-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABELDOALRYBYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654973 | |
| Record name | 2-(Methoxymethyl)-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-41-9 | |
| Record name | 2-(Methoxymethyl)-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Methoxymethyl)-2-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine. This compound has gained attention in medicinal chemistry due to its potential biological activities. The methoxymethyl group attached to the piperidine ring can enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a methoxymethyl group (–OCH₂–) at the second carbon position of the piperidine ring, which may influence its solubility, reactivity, and biological interactions.
1. Antidepressant Activity
Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant properties. A study on related compounds demonstrated that modifications in the piperidine structure can lead to significant changes in their pharmacological effects, suggesting that this derivative might also possess similar antidepressant activities .
3. Neuroprotective Potential
Piperidine derivatives have been explored for neuroprotective effects. The unique substituents on the piperidine ring can enhance interactions with neurotransmitter systems, potentially leading to protective effects against neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the piperidine structure affect biological activity. The following table summarizes findings related to various piperidine derivatives and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Basic six-membered ring | Foundational structure |
| 2-Methylpiperidine | Methyl group at position 2 | Antidepressant properties |
| N-Methylpiperazine | N-methyl substitution on piperazine | Antimicrobial properties |
| 4-Piperidone | Carbonyl at position 4 | Antipsychotic effects |
| 1-Methylpiperazine | Methyl group at position 1 | Neuroprotective potential |
| This compound | Methoxymethyl at position 2 | Potential antidepressant and antimicrobial properties |
The methoxymethyl substituent may enhance solubility and alter binding characteristics, making it a candidate for targeted drug design .
Case Studies and Research Findings
Recent studies have explored various aspects of piperidine derivatives:
- Antiproliferative Activity : Research on related benzoylpiperidine fragments showed significant antiproliferative activity against cancer cell lines (IC50 values ranging from 19.9 to 75.3 µM) . While specific data on this compound is lacking, these findings suggest that similar structural modifications could yield potent anticancer agents.
- Inhibition Studies : Compounds within the piperidine class have been evaluated for their inhibitory effects on enzymes linked to cancer progression. For example, certain derivatives demonstrated IC50 values in the low nanomolar range against specific targets . This highlights the potential for further research into the inhibitory capabilities of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxymethyl group participates in Grignard reactions for ketone formation. When treated with phenylmagnesium bromide, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes nucleophilic acyl substitution to yield benzoylated piperidines (Table 2) .
Table 2: Benzoylation via Grignard Addition
| Starting Material | Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | PhMgCl | tert-Butyl 4-benzoylpiperidine-1-carboxylate | 59 |
| Same as above | PhMgBr | Same as above | 35.5 |
Conditions: THF, 0°C → rt, 2–24 h .
Catalytic Hydrogenation and Reductive Amination
The piperidine ring undergoes hydrogenation under Pd/C catalysis to modify stereochemistry or reduce unsaturated bonds. For instance, hydrogenation of 2-(methoxymethyl)-2-methyl-1,2,3,4-tetrahydropyridine derivatives at 1 atm H₂ produces saturated piperidines with retained methoxymethyl groups .
Acid/Base-Mediated Transformations
-
Deprotection : Boc-protected derivatives are cleaved using HCl/dioxane to yield free amines, enabling further functionalization .
-
Methanolysis : Methoxymethyl ethers are stable under basic conditions but hydrolyze in acidic media to form hydroxymethyl intermediates .
Biological Activity and Selectivity Modulation
Though primarily a synthetic intermediate, its derivatives exhibit Bcl-2 inhibition when incorporated into spirocyclic linkers. For example, replacing phenyl linkers with 7-azaspiro[3.5]nonane enhances binding to Bcl-2’s P2 pocket (IC₅₀ = 0.039 nM) .
Stability and Decomposition Pathways
Under thermal or oxidative stress, the methoxymethyl group may fragment to release formaldehyde or formate esters. This reactivity is exploited in prodrug designs requiring controlled release.
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula: C8H17NO (calculated based on structural analogs).
- Molecular Weight : ~143.23 g/mol.
- Structural Features : The 2-position substitution with both methoxymethyl and methyl groups may enhance steric hindrance and influence electronic properties compared to simpler piperidines.
Structural and Physicochemical Properties
Table 1 compares 2-(Methoxymethyl)-2-methylpiperidine with structurally related piperidine derivatives.
Key Observations:
- Steric and Electronic Effects : The dual substituents at the 2-position in the target compound likely reduce conformational flexibility compared to 2-methylpiperidine or 2-methoxymethylpiperidine. This could influence solubility, boiling point, and reactivity.
- Basicity : Piperidine derivatives with electron-donating groups (e.g., methyl) typically exhibit higher basicity. The methoxymethyl group may moderate this effect due to its ether oxygen .
- Stability : Evidence from diphenidine isomers suggests that substituent position significantly affects stability under analytical conditions (e.g., HPLC-MS) . The target compound’s substituents may reduce isomerization risks compared to ortho/meta/para-substituted analogs.
NMDA Receptor Antagonism
Diphenidine derivatives (e.g., 2-MXP) exhibit uncompetitive NMDA receptor antagonist activity, attributed to their bulky aromatic substituents . In contrast, this compound lacks the diphenylethyl moiety, suggesting divergent biological activity. Smaller substituents may instead favor interactions with adrenergic or other receptors, as seen in related indole-piperidine hybrids (e.g., antiarrhythmic activity in ) .
Preparation Methods
Catalytic Hydrogenation of 2-Pyridineethanol Derivatives
One of the principal methods for preparing piperidine derivatives such as 2-(Methoxymethyl)-2-methylpiperidine involves the catalytic hydrogenation of corresponding 2-pyridineethanol compounds . This approach is well-documented in patent literature and involves the following key features:
- Starting Material: 2-pyridineethanol or structurally related 2-pyridine derivatives.
- Catalysts: Noble metal or metal oxide catalysts, especially ruthenium dioxide (RuO₂), are preferred for high activity and selectivity.
- Reaction Conditions:
- Hydrogen pressures typically range from 500 to 1500 psig.
- Temperatures are controlled between 90°C and 120°C to minimize byproduct formation.
- The presence of an additional amine (e.g., piperidine or substituted piperidines) as a co-solvent or additive is critical to suppress unwanted N-methylated byproducts.
- Catalyst Conditioning: Pretreatment or "pickling" of the catalyst with amine-containing solvents enhances catalyst longevity and activity.
- Yields and Selectivity: High yields of the desired piperidine alcohols are achieved with minimal formation of N-methylated byproducts, which are typically problematic.
| Parameter | Condition |
|---|---|
| Catalyst | RuO₂ (2.5 g per 246 g 2-pyridineethanol) |
| Hydrogen Pressure | 500 - 1500 psig |
| Temperature | 90 - 120°C |
| Reaction Time | Up to 17 hours |
| Additive Amine | Piperidine or substituted piperidine (≥10 mole %) |
| Solvent | Amine-containing solvent or co-solvent |
The process involves charging the catalyst and solvent into a pressure vessel, purging with hydrogen, pressurizing, and heating with agitation until hydrogen uptake ceases. The product is then isolated by filtration and distillation.
Wittig Reaction for Methoxymethyl Substitution on Piperidine Rings
Another synthetic approach relevant to the preparation of methoxymethyl-substituted piperidines involves the Wittig reaction on 2-substituted 4-piperidones. This method is useful for introducing the methoxymethyl group at the 2-position of the piperidine ring.
- Starting Materials: 2-substituted 4-piperidones.
- Reagents:
- Wittig reagent [(Ph₃)PCH₂OCH₃]Cl.
- Lithium diisopropylamide (LDA) as a base.
- Reaction Outcome: Formation of methoxymethylene derivatives with good to high yields (75-97% depending on substrate).
- Isomer Separation: The reaction produces Z and E isomers that can be separated chromatographically, allowing stereochemical characterization.
| Entry | R Group | Starting Material | Wittig Products Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| 1 | 2 S-Me | 2 S-2a | 90 | 1.2:1.0 |
| 2 | 2 R-Me | 2 R-2'a | 75 | 1.2:1.0 |
| 3 | 2 R-Ph | 2 R-2c | 97 | 1.0:1.0 |
| 4 | 2 S-Ph | 2 S-2'c | 78 | 1.1:1.0 |
This method allows for the efficient synthesis of 2-(methoxymethyl)-substituted piperidine derivatives, which can be further manipulated in synthetic sequences.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 2-pyridineethanol derivatives | RuO₂ catalyst, piperidine additive | 90-120°C, 500-1500 psig H₂, 10+ mole % amine | High yield, minimized N-methyl byproducts | Catalyst conditioning improves longevity |
| Wittig Reaction | 2-substituted 4-piperidones | [(Ph₃)PCH₂OCH₃]Cl, LDA | Room temp to reflux, inert atmosphere | 75-97% yield, Z/E isomers separable | Enables methoxymethyl substitution |
| Chiral Auxiliary-Assisted Synthesis | 2-substituted ketones | S-α-phenylethylamine | Standard organic synthesis conditions | Diastereomeric control | For stereoselective synthesis |
| Telescoping Nitrosation Process | 2-hydroxymethylaniline (aromatic) | Nitrosation agents, mineral acids | Acidic medium, nitrosation | Intermediate formation | Analogous processes for methoxymethylation |
Q & A
Q. What are the recommended synthetic routes for 2-(Methoxymethyl)-2-methylpiperidine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of the piperidine ring followed by methoxymethyl group introduction. Key steps include:
- Alkylation : Reacting 2-methylpiperidine with a methoxymethylating agent (e.g., chloromethyl methyl ether) under inert conditions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Optimization : Adjust solvent polarity (e.g., dichloromethane or THF), reaction time (monitored via TLC), and temperature (25–60°C) to improve yield .
Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze peak splitting patterns to confirm substitution on the piperidine ring (e.g., methoxymethyl group at C2) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity (>98% recommended for pharmacological studies) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for methoxy groups) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (dichloromethane). The compound is likely more soluble in organic solvents due to its lipophilic substituents .
- Stability : Store at 2–8°C in airtight, light-resistant containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in neurological targets?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., sigma-1 or opioid receptors) using radioligand displacement assays .
- Dose-response studies : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
- Control experiments : Include reference compounds (e.g., (+)-Pentazocine for sigma-1) to validate assay specificity .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Data cross-validation : Compare NMR results with computational models (e.g., DFT-based chemical shift predictions) .
- Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguities in stereochemistry .
- Reproducibility : Repeat synthesis and characterization under identical conditions to rule out experimental variability .
Q. How can ecological toxicity and biodegradation of this compound be assessed given limited existing data?
- Methodological Answer :
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri (Microtox®) to estimate EC₅₀ .
- Biodegradation : Conduct OECD 301F tests (closed bottle test) to measure biological oxygen demand over 28 days .
- Soil mobility : Perform column leaching experiments with radiolabeled compound to track adsorption/desorption .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation to prevent inhalation .
- Ventilation : Work in a fume hood with >0.5 m/s airflow.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Gaps and Future Directions
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
